molecular formula C7H12N4O B1522888 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide CAS No. 1183004-18-3

2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

Numéro de catalogue: B1522888
Numéro CAS: 1183004-18-3
Poids moléculaire: 168.2 g/mol
Clé InChI: KHLHKUMJRSFDGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (CAS 1183004-18-3) is a high-purity organic compound with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol . It is supplied as a powder for research applications . This molecule belongs to the class of 3-aminopyrazoles (3APs), which are recognized in medicinal chemistry as versatile scaffolds with significant therapeutic potential . The 3-aminopyrazole moiety is a privileged structure that can provide useful ligands for a variety of enzymes and receptors, making it a valuable building block in drug discovery campaigns . Researchers value this compound for its multifunctional pharmacophore; the free amino group (-NH2) at the 3-position of the pyrazole ring acts as a hydrogen bond donor, enabling critical interactions with biological targets . Compounds featuring the 3-aminopyrazole core have been extensively investigated for their biological activities. Notably, 3AP derivatives have shown promising results as anticancer agents, with some compounds functioning as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Additionally, this chemotype has been explored for anti-infective applications, demonstrating activity against bacterial strains such as Methicillin-resistant S. aureus (MRSA) and targets like HIV-1 reverse transcriptase . The broader family of pyrazolyl-acetamide derivatives to which this compound belongs is also known for exhibiting antioxidant properties and has been used in the synthesis of more complex molecules like Schiff bases for further biological evaluation . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-9-7(12)5-11-4-3-6(8)10-11/h3-4H,2,5H2,1H3,(H2,8,10)(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLHKUMJRSFDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Nucleophilic Substitution Approach

A common synthetic strategy involves nucleophilic substitution where the pyrazole nitrogen acts as a nucleophile attacking an electrophilic carbon center bearing a leaving group, typically a halide. For example, the synthesis of closely related compounds such as 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide is achieved by reacting 3-amino-4-chloropyrazole with ethyl chloroacetate under basic conditions. The base (e.g., sodium hydroxide or potassium carbonate) deprotonates the pyrazole nitrogen, enhancing its nucleophilicity, which then displaces the chloride in ethyl chloroacetate to form the ethylacetamide linkage after subsequent steps such as amidation or hydrolysis.

Typical reaction conditions:

  • Base: Sodium hydroxide, potassium carbonate, or triethylamine (TEA) to neutralize acid byproducts.
  • Solvent: Ethanol, methanol, or aprotic solvents like dichloromethane or acetonitrile.
  • Temperature: Controlled between 0°C to ambient to avoid side reactions.
  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Direct Preparation from Primary Amines via Hydrazine Intermediates

Recent advances, as reported in The Journal of Organic Chemistry (2021), describe a novel, metal-free, and mild method to prepare N-substituted pyrazoles directly from primary aliphatic or aromatic amines, which can be adapted for the synthesis of this compound. This method uses commercially available amination reagents that form hydrazine intermediates in situ, which then cyclize with 1,3-diketones or related substrates to give pyrazole derivatives.

Key features:

  • Primary amines act as limiting reagents and sources of the N-substituent.
  • No inorganic reagents required.
  • Short reaction times and mild conditions.
  • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.
  • Temperature: Initial addition at 0°C followed by heating to ~85°C.
  • Reaction involves nucleophilic attack of the amine on an electrophilic amination reagent forming hydrazine intermediates, which then condense with diketones to form the pyrazole ring.

This approach yields pyrazoles with various N-substituents, including ethyl groups, with isolated yields ranging from moderate to good (around 44-56%) depending on conditions and substituents.

Reaction Optimization and Analytical Findings

Reaction Parameters Affecting Yield

A detailed study on reaction parameters shows that:

Parameter Observed Effect on Yield (%)
Temperature (0°C to 85°C) Optimal yields (~44-56%) at gradual heating from 0°C to 85°C
Base/Additives Potassium carbonate and sodium acetate slightly improve yields (up to 56%)
Amination reagent equivalents 1.5 equivalents optimal; deviations reduce yield slightly
Presence of DIPEA (base) Decreases yield due to side-product formation
Addition timing of reagents Simultaneous addition at 0°C critical; delayed addition lowers yield (down to 17%)

Purification and Characterization Techniques

To confirm the structure and purity of this compound, the following analytical techniques are essential:

Summary Table of Preparation Methods and Conditions

Method Starting Materials Key Reagents & Conditions Yield Range (%) Notes
Nucleophilic substitution 3-amino-1H-pyrazole, ethyl chloroacetate Base (NaOH, K2CO3), EtOH or MeOH, 0–25°C Not explicitly reported, typically moderate Classical method, requires base and solvent control
Direct amination via hydrazine intermediates Primary amine (e.g., ethylamine), amination reagent, diketone DMF, 0–85°C, 1.5 equiv amination reagent, no metal catalyst 44–56% (isolated) Mild, metal-free, scalable, requires careful reagent addition

Research Insights and Practical Recommendations

  • The direct amination method from primary amines offers a streamlined, environmentally friendly approach, avoiding hazardous hydrazine handling and multistep synthesis.
  • Reaction optimization is critical: controlling temperature ramping, reagent stoichiometry, and timing of addition significantly impacts yields.
  • The presence of bases like potassium carbonate enhances yield, while stronger bases such as DIPEA may cause side reactions.
  • Post-synthesis purification via column chromatography or recrystallization is necessary to achieve high purity suitable for biological testing or further functionalization.
  • Analytical characterization using NMR, HRMS, and HPLC ensures structural confirmation and quality control.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the pyrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Applications De Recherche Scientifique

Kinase Inhibition

The compound has been identified as a promising scaffold for the development of kinase inhibitors. Kinases play crucial roles in cellular signaling and are implicated in various diseases, including cancer.

  • Case Study : Research highlighted that derivatives of 3-amino-1H-pyrazole, similar to 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, exhibit selective inhibition of the PCTAIRE family of kinases, which are associated with cancer progression. The study demonstrated that modifications to the pyrazole structure can enhance selectivity and potency against specific kinases like CDK16, showcasing an EC50 value of 33 nM for a related derivative .

Anti-Cancer Activity

Numerous studies have reported the anti-cancer properties of pyrazole derivatives.

  • Case Study : A comprehensive review indicated that aminopyrazoles are effective against various cancer types, including breast and cervical cancers. The introduction of different substituents on the pyrazole ring significantly influences their cytotoxicity against cancer cell lines. For instance, compounds derived from 3-amino-pyrazoles were tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells, showing promising IC50 values that suggest strong anti-proliferative effects .

Anti-Inflammatory Properties

The anti-inflammatory potential of this compound has also been explored.

  • Case Study : Inhibitors based on the pyrazole scaffold have been shown to target kinases involved in inflammatory pathways. For example, a derivative demonstrated inhibition of MK2, a kinase linked to TNF-alpha synthesis, which is critical in inflammatory responses. This suggests that compounds like this compound could be developed into therapeutic agents for treating autoimmune diseases .

Comparative Analysis of Applications

ApplicationMechanism/TargetRelevant Studies
Kinase InhibitionSelective inhibition of CDK16EC50 = 33 nM for optimized derivatives
Anti-CancerCytotoxicity against cancer cell linesIC50 values indicating strong effects
Anti-InflammatoryInhibition of MK2Effective in reducing TNF-alpha release

Mécanisme D'action

The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocycle Variations

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide ()
  • Structural Differences :
    • Replaces pyrazole with a 1,2,3-triazole ring.
    • Additional pyrimidine and pyridine substituents on the phenyl group.
  • Physicochemical Properties :
    • Melting point: 165–167°C.
    • IR: N-H (3296 cm⁻¹) and C=O (1665 cm⁻¹) stretches observed .
  • Synthesis : Microwave-assisted (70°C, 65 W, 30 min) with 30% yield.
N-Ethyl-2-(4-oxo-2-phenylimino-1,3-thiazolidine-5-yl)acetamide ()
  • Structural Differences: Thiazolidine ring replaces pyrazole, with a ketone and phenylimino substituent.
  • Tautomerism : Exists as a 1:1 mixture of tautomers (3b-I and 3b-A) due to keto-enamine equilibrium .
  • Analytical Methods: 2D NOESY and ¹⁵N-¹H HMBC spectra confirmed tautomeric assignments.
  • Key Contrast :
    • The sulfur-containing thiazolidine introduces different electronic and conformational dynamics.
    • Tautomerism in thiazolidines may affect stability and biological activity, unlike pyrazoles, which are generally aromatic and less prone to tautomerism .

Substituent Modifications

2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-butylacetamide ()
  • Structural Differences: Chloro substituent at the pyrazole 4-position vs. amino at 3-position in the target compound. N-butylacetamide side chain vs. N-ethyl.
  • Physicochemical Implications: Chloro (electron-withdrawing) vs. amino (electron-donating) alters ring reactivity and hydrogen-bonding capacity.

Data Table: Comparative Analysis

Compound Core Heterocycle Key Substituents Melting Point (°C) Synthesis Yield Notable Properties
Target: 2-(3-Amino-1H-pyrazol-1-yl)-N-ethylacetamide Pyrazole 3-amino, N-ethylacetamide Not reported Not reported High polarity due to amino group
Compound 1,2,3-Triazole Cyclopropyl, pyrimidine-pyridine 165–167 30% Microwave synthesis; kinase inhibitor analog
Compound Thiazolidine 4-oxo, phenylimino 237 (dec.) 67% Tautomeric mixture (1:1); sulfur-containing
Compound Pyrazole 4-chloro, N-butylacetamide Not reported Not reported Increased lipophilicity; chloro substituent

Research Findings and Implications

  • Synthetic Efficiency : Microwave-assisted synthesis () offers faster reaction times but moderate yields compared to traditional methods. The target compound’s synthesis route remains unspecified in the provided data.
  • Analytical Techniques: Advanced NMR (e.g., 2D NOESY in ) is critical for resolving tautomerism, a challenge less common in pyrazole derivatives.
  • Biological Relevance: The amino group in the target compound may enhance target binding in drug design, while chloro or triazole analogs () could optimize pharmacokinetics.

Activité Biologique

2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by a pyrazole ring and an ethylacetamide moiety, contributing to its unique properties. Its molecular formula is C7H12N4OC_7H_{12}N_4O, with a molecular weight of 168.20 g/mol.

The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes and receptors. These interactions may modulate various signaling pathways, leading to diverse biological effects including antibacterial and anticancer activities.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae, with minimal inhibitory concentrations (MIC) ranging from 0.49 to 31.25 μg/ml . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities to active derivatives suggest potential in this area.

Anticancer Activity

Compounds within the pyrazole family have also been investigated for their anticancer properties. For example, derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro, particularly against liver and cervical cancer cell lines . The exact anticancer mechanism for this compound remains under investigation but may involve apoptosis induction and modulation of cell cycle pathways.

Case Studies

A study focusing on the synthesis and biological evaluation of similar pyrazole derivatives revealed promising results regarding their inhibitory effects on various cancer cell lines. It was noted that modifications in the structure significantly influenced their biological activity .

CompoundTarget Cell LineInhibition (%)MIC (μg/ml)
Compound AHepG2 (Liver)54.25<62.5
Compound BHeLa (Cervical)38.44<62.5

This table illustrates the potential for structural modifications to enhance biological activity, suggesting that similar approaches could be applied to this compound.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can effectively inhibit enzymes involved in inflammation and cancer progression. For example, bisindole-substituted pyrazoles demonstrated moderate inhibition of GSK-3β, a target associated with various neurological disorders . This highlights the therapeutic potential of pyrazole derivatives in drug development.

Q & A

Q. What are the established synthetic routes for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting 3-amino-1H-pyrazole with acylating agents (e.g., chloroacetyl chloride) and alkylating agents under controlled conditions. Key steps include:

  • Acylation: Introducing the acetamide group via reaction with chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
  • Alkylation: Substituting the pyrazole nitrogen with an ethyl group using ethyl bromide in the presence of a base (e.g., K₂CO₃) at reflux temperatures (60–80°C) .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Optimization Strategies:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (acylation)Reduces hydrolysis byproducts
SolventAnhydrous DCMEnhances reagent stability
CatalystTriethylamine (for acylation)Accelerates reaction kinetics

Reference: Adjusting stoichiometry (1:1.2 molar ratio of pyrazole to acylating agent) and using inert atmospheres (N₂/Ar) further enhances reproducibility .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Prioritize signals for the pyrazole NH₂ group (δ 5.8–6.2 ppm, broad singlet) and acetamide carbonyl (δ 168–170 ppm in ¹³C NMR) .
    • 2D NMR (COSY, HSQC): Resolves overlapping peaks, confirming connectivity between the ethyl group (δ 1.1–1.3 ppm, triplet) and acetamide backbone .
  • Mass Spectrometry (HRMS): Exact mass calculation (C₇H₁₂N₄O: 168.1011 g/mol) confirms molecular formula .
  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyrazole C-N (~1550 cm⁻¹) validate functional groups .

Q. What preliminary biological screening approaches are recommended to assess antimicrobial or antiviral potential?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Microbial Enzymes: Test inhibition of bacterial dihydrofolate reductase (DHFR) or viral proteases using colorimetric assays (e.g., NADPH depletion for DHFR) .
    • Dose-Response Curves: Use IC₅₀ values (e.g., 10–50 μM range) to compare potency against reference inhibitors .
  • Cell-Based Assays:
    • Antiviral Activity: Measure viral load reduction (e.g., RT-qPCR for RNA viruses) in infected cell lines treated with 1–100 μM compound .

Key Considerations:

  • Include positive controls (e.g., acyclovir for antivirals) and cytotoxicity assays (MTT/WST-1) to rule off-target effects .
  • Reproducibility requires triplicate runs and standardized inoculum sizes (e.g., 10⁵ PFU/mL for viruses) .

Advanced Research Questions

Q. How can computational methods like molecular docking or PASS analysis guide biological activity prediction?

Methodological Answer:

  • PASS (Prediction of Activity Spectra for Substances):
    • Predicts antimicrobial/antiviral probabilities (Pa > 0.7 indicates high likelihood) based on structural descriptors .
    • Prioritizes targets (e.g., viral polymerases) for experimental validation, reducing redundant assays .
  • Molecular Docking (AutoDock Vina):
    • Simulate binding to DHFR (PDB: 1RAE) or viral proteases (PDB: 6LU7).
    • Score poses using binding energy (ΔG < -7 kcal/mol suggests strong affinity) .

Workflow:

Generate 3D conformers (e.g., using Open Babel).

Dock against target active sites (grid size: 25 ų).

Validate with MD simulations (100 ns trajectories) to assess stability .

Reference: Computational predictions must align with experimental IC₅₀ values; discrepancies may indicate unmodeled solvent effects or protein flexibility .

Q. What strategies resolve contradictions between predicted and observed biological activity data?

Methodological Answer:

  • Data Discrepancy Analysis:
    • False Negatives: Re-evaluate assay conditions (e.g., solubility in DMSO ≤1% v/v) or cell permeability (logP > 2 enhances uptake) .
    • False Positives: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
  • Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .

Case Study: If PASS predicts antiviral activity but in vitro assays show none, test metabolites or check for efflux pump overexpression (e.g., using verapamil as an inhibitor) .

Q. How does conformational analysis via microwave spectroscopy inform structure-activity relationships?

Methodological Answer:

  • Microwave Spectroscopy:
    • Resolves rotational constants (e.g., A = 5000 MHz, B = 1500 MHz) to determine bond lengths and angles .
    • Identifies dominant conformers (e.g., trans vs. cis acetamide orientation) influencing biological interactions .
  • Correlation with Activity:
    • Conformers with planar pyrazole-acetamide alignment show higher DHFR inhibition (R² = 0.89 in QSAR models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.